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Compound of Interest

Compound Name: DO34

Cat. No.: B10798811 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of DO34, a diacylglycerol lipase (DAGL) inhibitor, in preclinical studies of alcohol consumption.

The information is based on published research and is intended to guide the design and

execution of experiments investigating the role of the endocannabinoid system in alcohol use

disorder.

Introduction
DO34 is a potent and selective inhibitor of diacylglycerol lipase (DAGL), the primary enzyme

responsible for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By

reducing 2-AG levels in the brain, DO34 serves as a valuable pharmacological tool to

investigate the role of 2-AG signaling in various physiological and pathological processes,

including alcohol consumption and reward.[1][3] Preclinical studies have demonstrated that

administration of DO34 can effectively reduce voluntary alcohol intake in mouse models,

suggesting that targeting DAGL may be a promising therapeutic strategy for alcohol use

disorder.[1][3][4]

The primary mechanism through which DO34 is thought to reduce alcohol consumption

involves the modulation of neurotransmission in key brain reward circuits.[1][3] Specifically,

alcohol-induced increases in 2-AG signaling in the ventral tegmental area (VTA) are believed to

suppress GABAergic inhibition of dopamine neurons, leading to enhanced dopamine release

and reinforcing the rewarding effects of alcohol.[1][3][5] By inhibiting DAGL, DO34 prevents this
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rise in 2-AG, thereby maintaining GABAergic tone and attenuating the rewarding properties of

alcohol.[1][3]

Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the

effects of DO34 on alcohol consumption in C57BL/6J mice.

Table 1: Effect of DO34 on Voluntary Alcohol Consumption in Male and Female Mice (Two-

Bottle Choice Paradigm)
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Parameter Sex Vehicle
DO34 (50
mg/kg)

Outcome

Ethanol

Preference (%)
Male ~85%

Reduced

(Nonsignificant)

DO34 showed a

trend towards

reducing ethanol

preference.[1]

Female ~90%
Significantly

Reduced

DO34

significantly

decreased

ethanol

preference.[1]

Ethanol

Consumption

(g/kg/24h)

Male ~12 g/kg
Significantly

Reduced

DO34

significantly

lowered ethanol

consumption.[1]

Female ~15 g/kg
Significantly

Reduced

DO34

significantly

lowered ethanol

consumption.[1]

Total Fluid

Consumption

(ml/24h)

Male No Change No Change

DO34 did not

affect total fluid

intake.[1]

Female No Change No Change

DO34 did not

affect total fluid

intake.[1]

Table 2: Effect of DO34 on Aversion-Resistant and Reinstatement of Alcohol Drinking
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Experimental
Model

Parameter Vehicle
DO34 (50
mg/kg)

Outcome

Aversion-

Resistant

Drinking (20%

EtOH + Quinine)

Ethanol

Preference (%)

Higher than

water + quinine

Significantly

Reduced

DO34 reduced

preference for

the bitter-

adulterated

ethanol solution.

[1][3][4][6]

Ethanol

Consumption

(g/kg/24h)

Higher than

water + quinine

Significantly

Reduced

DO34 decreased

consumption of

the bitter-

adulterated

ethanol solution.

[1][3][4][6]

Reinstatement

after Withdrawal

(10% EtOH)

Ethanol

Preference (%)
Baseline Reduced

DO34 reduced

ethanol

preference upon

reinstatement of

access.[1]

Ethanol

Consumption

(g/kg/24h)

Baseline Reduced

DO34 reduced

ethanol

consumption

upon

reinstatement of

access.[1]

Table 3: Effect of DO34 on Brain 2-AG Levels and Blood Ethanol Concentration

Parameter Condition Measurement Outcome

Brain 2-AG Levels
Naive and Chronically

Drinking Mice
2 hours post-injection

Significantly

decreased

Blood Ethanol

Concentration

Chronically Drinking

Mice

After DO34

administration
No significant effect
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Experimental Protocols
Protocol 1: Two-Bottle Choice (2BC) Voluntary Alcohol
Consumption
This protocol is designed to assess the effect of DO34 on voluntary alcohol consumption in

mice.

Materials:

C57BL/6J mice

Standard mouse housing

Two drinking bottles per cage (one with water, one with an ethanol solution)

DO34 (dosed at 50 mg/kg)[1][3][4]

Vehicle solution (e.g., 5% ethanol, 5% Tween-80, and 90% saline)

Calibrated pipettes and tubes for measuring fluid consumption

Animal scale

Procedure:

Habituation: House mice individually and habituate them to the experimental room for at

least one week.

Induction of Drinking:

Provide mice with continuous access to two bottles, one containing water and the other

containing a solution of 20% ethanol in water.[1]

Monitor daily fluid consumption and body weight for 4-6 weeks to establish a stable

baseline of alcohol consumption.[1][3] The position of the bottles should be alternated

daily to avoid place preference.
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DO34 Administration:

After a stable baseline is achieved, administer DO34 (50 mg/kg, i.p.) or vehicle for three

consecutive days.[1][3]

Data Collection:

Measure the volume of fluid consumed from each bottle every 24 hours.

Calculate ethanol consumption in g/kg/24h.

Calculate ethanol preference as (volume of ethanol solution consumed / total volume of

fluid consumed) x 100.

Monitor body weight daily.

Recovery: Following the treatment period, cease injections and continue to monitor drinking

behavior for a recovery period (e.g., one week) to observe if consumption returns to baseline

levels.[3]

Protocol 2: Aversion-Resistant Alcohol Drinking
This protocol assesses the effect of DO34 on the motivation to consume alcohol despite

aversive consequences.

Materials:

Same as Protocol 1

Quinine hydrochloride

Procedure:

Establish Stable Drinking: Follow steps 1 and 2 of Protocol 1 to establish stable 20% ethanol

consumption.

Introduce Aversive Taste:
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Adulterate the 20% ethanol solution with 0.03 g/L quinine.[1][3][6] A control group should

receive water adulterated with quinine.

Allow mice to habituate to the quinine-adulterated ethanol for a stable period.

DO34 Administration:

Administer DO34 (50 mg/kg, i.p.) or vehicle for three consecutive days.[1][3][6]

Data Collection and Analysis:

Collect and analyze data on ethanol preference and consumption as described in Protocol

1.

Protocol 3: Reinstatement of Alcohol Drinking After
Withdrawal
This protocol evaluates the effect of DO34 on the relapse-like behavior of resuming alcohol

consumption after a period of abstinence.

Materials:

Same as Protocol 1

Procedure:

Establish Stable Drinking: Follow steps 1 and 2 of Protocol 1 to establish stable 10% ethanol

consumption for 5 weeks.[1]

Withdrawal Period:

Remove the ethanol bottle, leaving only the water bottle, for a period of 10 days to induce

withdrawal.[1]

DO34 Pre-treatment:

Initiate DO34 (50 mg/kg, i.p.) or vehicle treatment two days before reintroducing the

ethanol bottle.[1] Continue daily administration for a total of seven days.[1]
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Reinstatement and Data Collection:

Reintroduce the 10% ethanol bottle and monitor consumption and preference as

described in Protocol 1.
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Caption: Mechanism of DO34 in reducing alcohol-induced dopamine release.

Experimental Workflow
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Protocol 1: Two-Bottle Choice Protocol 3: Reinstatement Model

Start: Habituation (1 week)

Baseline Drinking (4-6 weeks)
20% EtOH vs. Water

Treatment (3 days)
DO34 (50 mg/kg) or Vehicle

Data Collection
(Consumption & Preference)

Recovery (1 week)

End

Start: Baseline Drinking (5 weeks)
10% EtOH vs. Water

Withdrawal (10 days)
Water only

Pre-treatment (2 days)
DO34 (50 mg/kg) or Vehicle

Reinstatement (7 days)
EtOH Access + Treatment

End

Click to download full resolution via product page
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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